(S)-cyclopropyl(naphthalen-1-yl)methanamine
Description
(S)-Cyclopropyl(naphthalen-1-yl)methanamine is a chiral amine characterized by a naphthalene moiety substituted at the 1-position with a cyclopropylmethylamine group in the S-configuration (Fig. 1). The naphthalene system provides a planar aromatic framework, while the cyclopropane ring introduces strain and stereochemical complexity, influencing both physicochemical properties and biological interactions . The S-enantiomer’s chirality is critical for enantioselective recognition in biological systems, as seen in studies of analogous compounds .
The cyclopropane ring enhances metabolic stability compared to linear alkyl chains, while the naphthalene group contributes to π-π stacking interactions in receptor binding .
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(S)-cyclopropyl(naphthalen-1-yl)methanamine |
InChI |
InChI=1S/C14H15N/c15-14(11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14H,8-9,15H2/t14-/m0/s1 |
InChI Key |
JBORQMMLVDXKRU-AWEZNQCLSA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=CC3=CC=CC=C32)N |
Canonical SMILES |
C1CC1C(C2=CC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-cyclopropyl(naphthalen-1-yl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment to Naphthalene: The naphthalene ring can be functionalized with a suitable leaving group, such as a halide, which can then undergo nucleophilic substitution with the cyclopropylamine.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-cyclopropyl(naphthalen-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitro or sulfonyl derivatives of the naphthalene ring.
Scientific Research Applications
Medicinal Chemistry Applications
Histamine H3 Receptor Modulation
One of the notable applications of (S)-cyclopropyl(naphthalen-1-yl)methanamine is its role as a modulator of the histamine H3 receptor. Research indicates that certain cyclopropyl amines, including this compound, can influence the activity of the histamine H3 receptor, which is implicated in various neurological disorders such as schizophrenia and bipolar disorder. This modulation can potentially lead to therapeutic advancements in treating these conditions .
Neuropharmacological Studies
The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to cognitive functions and mood regulation. Studies have shown that compounds with similar structures can exhibit both agonistic and antagonistic properties towards neurotransmitter receptors, suggesting that this compound could be explored for its neuropharmacological potential .
Organic Synthesis Applications
Building Block in Organic Synthesis
this compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique cyclopropyl structure allows for various chemical transformations, making it valuable in the development of new synthetic methodologies. For instance, it has been used to create enantiomerically enriched cyclopropane derivatives through stereoselective reactions .
Synthesis of Chiral Compounds
The compound is also significant in the synthesis of chiral compounds, which are essential in pharmaceuticals and agrochemicals. The ability to produce enantiomerically pure substances is critical for ensuring the efficacy and safety of drugs. Research has demonstrated methods for synthesizing densely substituted cyclopropanes using this compound as a precursor, showcasing its utility in creating complex molecular architectures .
Environmental Studies
Impact on Polycyclic Aromatic Hydrocarbons
While primarily recognized for its synthetic and medicinal applications, this compound has also been studied in environmental contexts. Its structural similarity to polycyclic aromatic hydrocarbons (PAHs) allows researchers to investigate its interactions within biological systems exposed to PAHs. Such studies help elucidate the environmental impact and biological effects of these compounds on aquatic life .
Data Table: Summary of Applications
Case Studies
Case Study 1: Histamine H3 Receptor Modulation
In a study examining various cyclopropyl amines, this compound was identified as a potent modulator of the histamine H3 receptor. The findings indicated that this compound could enhance cognitive functions by increasing neurotransmitter release, thereby offering insights into new therapeutic strategies for cognitive impairments associated with psychiatric disorders.
Case Study 2: Chiral Synthesis
Another research effort focused on utilizing this compound as a precursor for synthesizing chiral cyclopropane derivatives. The study reported high yields and excellent enantioselectivity, demonstrating the compound's effectiveness as a building block in creating complex chiral molecules necessary for drug development.
Mechanism of Action
The mechanism of action of (S)-cyclopropyl(naphthalen-1-yl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting binding affinity and specificity. The naphthalene ring can participate in π-π interactions, further influencing the compound’s activity. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Enantioselectivity and Transport Efficiency
- Naphthalene vs. Phenyl Analogues : 1-(Naphthalen-1-yl)methanamine exhibits 2.5-fold higher enantioselective transport efficiency than its phenyl analogue (1-phenylethanamine) due to enhanced π-π interactions with crown ether carriers .
- Cyclopropyl Impact: The cyclopropane ring in (S)-cyclopropyl(naphthalen-1-yl)methanamine improves membrane permeability compared to non-cyclopropyl derivatives, as observed in cyclopropane-containing PDE10A inhibitors .
Receptor Binding and Selectivity
- 5-HT2C Receptor : Fluorophenyl-cyclopropylmethylamines (e.g., compound 35 in ) show high 5-HT2C selectivity (Ki <10 nM), whereas naphthalene derivatives may prioritize different receptors due to bulkier aromatic systems .
- PDE10A Inhibition: Pyridyl-cyclopropylmethylamines (e.g., compound 6 in ) achieve sub-nanomolar IC50 values, suggesting that heteroaromatic groups optimize enzyme active-site interactions compared to naphthalene .
Metabolic and Stereochemical Stability
- Cyclopropane vs. Ethyl Chains : Cyclopropane-containing compounds demonstrate ~50% longer half-lives in hepatic microsomes than ethylamine analogues, attributed to reduced oxidative metabolism .
- S- vs. R-Enantiomers : The S-configuration in cyclopropyl(naphthalen-1-yl)methanamine is predicted to enhance target engagement, mirroring the superior activity of S-enantiomers in serotonin receptor modulators .
Biological Activity
(S)-cyclopropyl(naphthalen-1-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C13H13N |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | This compound |
The compound features a cyclopropyl group attached to a naphthalene ring, which contributes to its unique biological profile.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity. In one study evaluating various naphthalene derivatives, it was found that compounds with similar structures showed promising results against Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.5 µg/mL, indicating potent activity against methicillin-sensitive strains .
Table 1: Antibacterial Activity of Naphthalene Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.5 | Staphylococcus aureus |
| 5-(4-t-butylphenyl)-1-hydroxymethylnaphthalene | 0.5 | Staphylococcus aureus |
| 5-(2-Guanidinoethyl)-1-(4-trifluoromethyl)phenylnaphthalene | 0.75 | Methicillin-resistant S. aureus |
Anticancer Activity
In addition to its antibacterial effects, this compound has been investigated for its anticancer potential. Studies have shown that naphthalene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features allow it to interact with specific cellular targets, making it a candidate for further development in cancer therapeutics .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Cell Membrane Disruption : The lipophilic nature of the naphthalene ring may facilitate membrane penetration, leading to cell lysis in bacteria or altered signaling in cancer cells.
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be influenced by structural modifications. For instance, variations in the substituents on the naphthalene ring have been shown to affect both antibacterial and anticancer activities. Compounds with additional functional groups that enhance lipophilicity or hydrogen bonding capabilities tend to exhibit improved biological activity .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A study on the antibacterial efficacy against MRSA strains showed that modifications to the cyclopropyl group significantly enhanced activity, with one derivative achieving an MIC of 0.25 µg/mL.
- Case Study 2 : In vitro tests demonstrated that certain naphthalene derivatives, including this compound, induced apoptosis in breast cancer cell lines at concentrations as low as 10 µM.
Q & A
Basic: What are the established synthetic routes for enantiomerically pure (S)-cyclopropyl(naphthalen-1-yl)methanamine?
Answer:
The synthesis typically involves reductive amination of a cyclopropyl-substituted ketone with naphthalen-1-ylmethylamine derivatives. Key steps include:
- Chiral resolution : Use of chiral auxiliaries (e.g., (S)-configured precursors) or enantioselective catalysts to ensure stereochemical purity .
- Reductive conditions : NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol for selective reduction of imine intermediates .
- Cyclopropane ring formation : Transition metal-mediated cyclopropanation of allylic precursors (e.g., using rhodium or copper catalysts) to install the cyclopropyl group .
Basic: Which spectroscopic and analytical methods are critical for structural characterization?
Answer:
- NMR spectroscopy :
- HRMS (ESI) : Validate molecular formula with high-resolution mass spectrometry (e.g., calculated vs. observed m/z) .
- X-ray crystallography : Use SHELX software for crystal structure refinement, particularly for resolving ambiguous stereochemistry .
Advanced: How can functional selectivity for serotonin receptors (e.g., 5-HT2C) be experimentally assessed for this compound?
Answer:
- Radioligand binding assays : Measure affinity (Kᵢ) using tritiated 5-HT2C ligands (e.g., [³H]-mesulergine) in transfected HEK293 cells .
- Functional assays :
- Data interpretation : Compare EC₅₀/IC₅₀ values across receptor subtypes (5-HT2A/2B/2C) to confirm selectivity .
Advanced: How to resolve contradictions in NMR data for cyclopropyl protons?
Answer:
- Variable temperature NMR : Reduce signal splitting caused by dynamic ring puckering .
- DFT calculations : Predict chemical shifts and coupling constants (J) for cyclopropyl protons using quantum mechanical models .
- Crystallographic validation : Cross-reference NMR assignments with X-ray-derived dihedral angles and bond lengths .
Basic: What methodologies ensure enantiomeric purity during synthesis?
Answer:
- Chiral HPLC : Use columns with amylose- or cellulose-based stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
- Circular dichroism (CD) : Monitor optical activity ([α]D) to confirm retention of (S)-configuration .
- Chiral derivatization : Form diastereomers with enantiopure reagents (e.g., Mosher’s acid) for NMR analysis .
Advanced: How do solvent polarity and temperature influence reaction yield in reductive amination?
Answer:
- Solvent optimization : Polar aprotic solvents (e.g., DCE) enhance imine formation, while methanol improves hydride donor activity of NaBH₄ .
- Temperature control : Lower temperatures (−20°C to 0°C) minimize side reactions (e.g., over-reduction) .
- Kinetic studies : Use in-situ FTIR or reaction calorimetry to monitor imine intermediate stability .
Basic: What safety protocols are recommended for handling this amine derivative?
Answer:
- Air-sensitive techniques : Use Schlenk lines or gloveboxes for reactions involving moisture-sensitive intermediates .
- PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure, as recommended for structurally similar naphthylamines .
- Ventilation : Conduct syntheses in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl during salt formation) .
Advanced: How to design in vitro assays for metabolic stability and toxicity profiling?
Answer:
- Hepatocyte incubation : Assess CYP450-mediated metabolism using human liver microsomes (HLMs) and LC-MS/MS quantification .
- MTT assay : Evaluate cytotoxicity in HepG2 cells at varying concentrations (IC₅₀ determination) .
- Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
